molecular formula C12H6ClFN2O B11934138 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

Cat. No.: B11934138
M. Wt: 248.64 g/mol
InChI Key: YWLLZLFHXMLYBH-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound with the molecular formula C11H6ClFN2 It is characterized by the presence of chlorine and fluorine atoms attached to a pyrroloquinoxaline core, which is further functionalized with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.

Major Products Formed

    Oxidation: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carboxylic acid.

    Reduction: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be compared with other similar compounds such as:

    4-Chloro-7-fluoroquinoxaline: Lacks the pyrrole ring and aldehyde group, making it less versatile in chemical reactions.

    7-Fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Lacks the aldehyde group, limiting its applications in formylation reactions.

Properties

Molecular Formula

C12H6ClFN2O

Molecular Weight

248.64 g/mol

IUPAC Name

4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

InChI

InChI=1S/C12H6ClFN2O/c13-12-11-4-2-8(6-17)16(11)10-3-1-7(14)5-9(10)15-12/h1-6H

InChI Key

YWLLZLFHXMLYBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C3=CC=C(N23)C=O)Cl

Origin of Product

United States

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